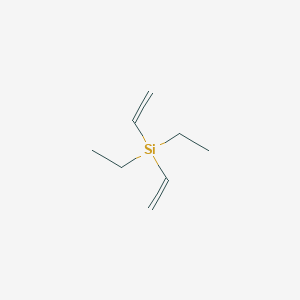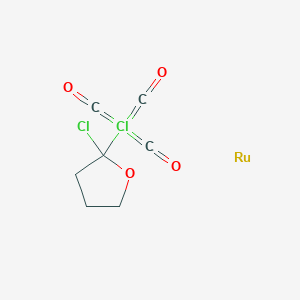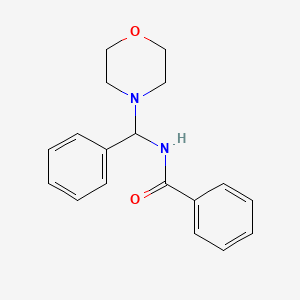
N-(Morpholin-4-YL-phenyl-methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Morpholin-4-YL-phenyl-methyl)benzamide: is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.364 g/mol . It is known for its potential therapeutic applications and has been studied for its ability to target specific biological pathways in the body. The compound is characterized by the presence of a morpholine ring attached to a benzamide structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Morpholin-4-YL-phenyl-methyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with isobutyryl chloride, followed by the reaction with 4-isopropylbenzoic acid. The final product is obtained through purification and isolation techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Morpholin-4-YL-phenyl-methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(Morpholin-4-YL-phenyl-methyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of science. Some of its notable applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(Morpholin-4-YL-phenyl-methyl)benzamide involves its ability to target specific biological pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes.
Comparison with Similar Compounds
N-(Morpholin-4-YL-phenyl-methyl)benzamide is unique due to its specific structure and the presence of the morpholine ring. Similar compounds include:
- N-[morpholin-4-yl (phenyl)methylidene]amino]aniline
- N-[morpholin-4-yl (phenyl)methylidene]amino]quinolin-2-amine
- N-(4-bromophenyl)-N-[1H-indol-3-yl (phenyl)methyl]benzamide
- N-(4-ethoxyphenyl)-N-[1H-indol-3-yl (phenyl)methyl]benzamide
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
22027-65-2 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[morpholin-4-yl(phenyl)methyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(16-9-5-2-6-10-16)19-17(15-7-3-1-4-8-15)20-11-13-22-14-12-20/h1-10,17H,11-14H2,(H,19,21) |
InChI Key |
CRJNKBZFMBFPQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


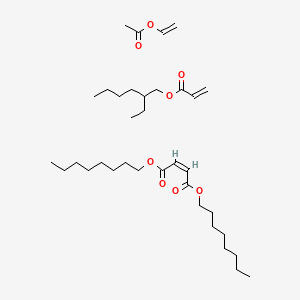
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
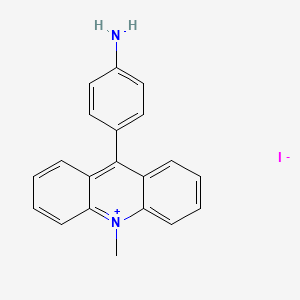
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
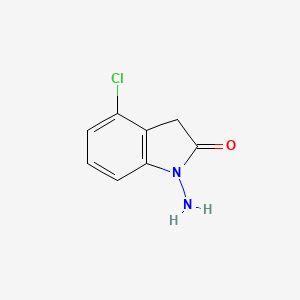
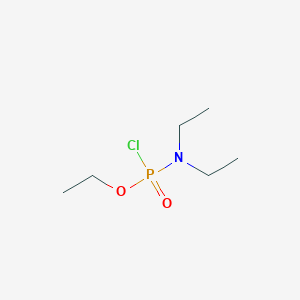
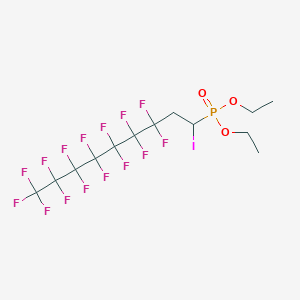
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
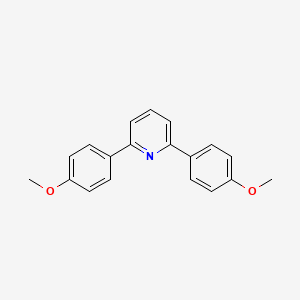
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
